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  • Product: 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid
  • CAS: 1260006-14-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid: A Novel Phenylalanine Analogue for Drug Discovery

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid. Designed for researchers, medi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge and provides practical insights into the utility of this unique non-natural amino acid.

Introduction: The Strategic Role of Halogenated Phenylalanine Analogues in Medicinal Chemistry

2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid, also known as DL-3-Chloro-2,6-difluorophenylalanine, is a synthetic amino acid that belongs to the growing class of halogenated phenylalanine derivatives. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the phenyl ring of phenylalanine is a well-established strategy in medicinal chemistry. This modification can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The unique substitution pattern of this compound—a chlorine atom at the 3-position and fluorine atoms at the 2- and 6-positions—suggests a nuanced modulation of its electronic and steric properties, making it a compelling candidate for incorporation into novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The foundational step in evaluating any novel compound is a thorough understanding of its chemical identity and physical characteristics.

Chemical Identity
IdentifierValue
IUPAC Name 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid
Synonym DL-3-Chloro-2,6-difluorophenylalanine
CAS Number 1260006-14-1[2]
Molecular Formula C₉H₈ClF₂NO₂[2]
Molecular Weight 235.62 g/mol [2]
SMILES C1=C(C(=C(CC(C(=O)O)N)C(=C1)F)F)Cl[2]
Physicochemical Properties
PropertyValue (Predicted/Supplied)Source
Topological Polar Surface Area (TPSA) 63.32 Ų[2]
LogP 1.5726[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 2[2]
Rotatable Bonds 3[2]
Purity ≥95%[2]

Note: Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for any practical application.

Synthesis of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid

A plausible and efficient synthesis of the title compound can be designed based on established methodologies for related halogenated phenylalanine derivatives, often starting from the corresponding benzaldehyde.[3] The following proposed synthetic workflow is a composite of established chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis and Reduction A 2,6-Difluorobenzaldehyde B 3-Chloro-2,6-difluorobenzaldehyde A->B Chlorination D Azlactone Intermediate B->D C N-acetylglycine C->D E 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid D->E Hydrolysis & Reduction

Caption: Proposed synthetic workflow for 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid.

Step 1: Synthesis of 3-Chloro-2,6-difluorobenzaldehyde (Precursor)

The synthesis of the key precursor, 3-chloro-2,6-difluorobenzaldehyde, can be achieved through the chlorination of 2,6-difluorobenzaldehyde.

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, dissolve 2,6-difluorobenzaldehyde in a suitable chlorinated solvent such as dichloromethane.

  • Chlorinating Agent: Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution. The reaction may require a catalytic amount of a Lewis acid.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, often at or below room temperature, and monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any remaining chlorinating agent, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-chloro-2,6-difluorobenzaldehyde.[4]

Step 2 & 3: Synthesis of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid

The conversion of the benzaldehyde to the final amino acid can be accomplished via an Erlenmeyer-Plöchl reaction followed by hydrolysis and reduction.[5]

Protocol:

  • Azlactone Formation: 3-Chloro-2,6-difluorobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate. This reaction is typically heated to reflux to drive the formation of the azlactone intermediate.

  • Hydrolysis and Reduction: The crude azlactone is then subjected to hydrolysis and reduction in a one-pot procedure. This is commonly achieved using a reducing agent such as red phosphorus and hydriodic acid, or alternatively, through catalytic hydrogenation. This step hydrolyzes the azlactone and the N-acetyl group, and reduces the double bond to yield the final racemic amino acid.

  • Purification: The final product, 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid, can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the β-protons. The aromatic region will likely display a complex multiplet due to the coupling between the two aromatic protons and their coupling to the fluorine atoms. The α-proton will appear as a doublet of doublets, coupled to the two diastereotopic β-protons. The β-protons will also present as complex multiplets, each coupled to the α-proton and to each other (geminal coupling).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide distinct signals for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbons directly bonded to fluorine will show characteristic C-F coupling.

Mass Spectrometry

Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 235. A prominent fragmentation pattern would be the loss of the carboxyl group (–COOH, 45 Da), leading to a fragment at m/z 190. Further fragmentation of the side chain and the aromatic ring would also be expected.[6]

Potential Biological Activity and Applications in Drug Development

The true value of a novel amino acid derivative lies in its potential biological activity and its utility in the design of new drugs.

Potential as an α4 Integrin Inhibitor

Patent literature suggests that phenylalanine derivatives with similar halogenation patterns possess excellent inhibitory effects on α4 integrin-mediated cell adhesion.[7] α4 integrins are cell surface receptors that play a critical role in the adhesion and migration of leukocytes. The inhibition of α4 integrin is a validated therapeutic strategy for the treatment of inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid, when incorporated into a peptidomimetic or small molecule, could potentially bind to α4 integrin and disrupt its interaction with its ligands, such as VCAM-1, thereby preventing the migration of inflammatory cells to sites of inflammation.

a4_Integrin_Inhibition cluster_0 Normal Physiological Process cluster_1 Inhibition by Phenylalanine Analogue Leukocyte Leukocyte a4_Integrin α4 Integrin VCAM1 VCAM-1 a4_Integrin->VCAM1 Binding & Adhesion Blocked_Binding Binding Blocked a4_Integrin->Blocked_Binding Endothelium Endothelial Cell Inflammation Inflammation VCAM1->Inflammation Leukocyte Extravasation VCAM1->Blocked_Binding Inhibitor 2-Amino-3-(3-chloro-2,6- difluorophenyl)propanoic acid (as part of a drug) Inhibitor->a4_Integrin Binds to α4 Integrin No_Inflammation Reduced Inflammation Blocked_Binding->No_Inflammation

Caption: Proposed mechanism of action as an α4 integrin inhibitor.

Broader Applications in Drug Design

Beyond its potential as an integrin inhibitor, this compound can serve as a versatile building block for:

  • Peptidomimetics: Incorporation into peptides can enhance their metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. The halogenated phenyl ring can also participate in unique binding interactions within protein targets.

  • Small Molecule Scaffolds: The amino acid functionality provides a convenient handle for further chemical modifications, allowing for the construction of diverse small molecule libraries for high-throughput screening.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid. While a specific Material Safety Data Sheet (MSDS) should be obtained from the supplier, general guidelines for handling halogenated aromatic compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid represents a promising and strategically designed building block for modern drug discovery. Its unique halogenation pattern offers the potential for enhanced biological activity and favorable pharmacokinetic properties. While further experimental characterization is warranted, the available data and the established chemistry of related compounds provide a strong foundation for its exploration as a key component in the development of novel therapeutics, particularly in the area of inflammatory diseases.

References

  • Google Patents. (n.d.). A process for preparing a phenylalanine derivative and intermediates thereof.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Martynyuk, A. E., et al. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, 35(5), 1197-1202. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3-(3-chlorophenyl)propionic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride. Retrieved from [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid. Retrieved from [Link]

  • Itoh, H. (2018, October 13). Problem Session. Retrieved from [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • ResearchGate. (2026, February 28). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • PubMed. (2004, September 15). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid. Retrieved from [Link]

  • Takano, Y., et al. (n.d.). イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸. Retrieved from [Link]

  • MASONACO. (n.d.). Free amino acids (LC-MS/MS). Retrieved from [Link]

  • PubMed. (1999, September 3). Determination of 20 underivatized proteinic amino acids by ion-pairing chromatography and pneumatically assisted electrospray mass spectrometry. Retrieved from [Link]

  • Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-chloro-. Retrieved from [Link]

  • chemconnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid. Retrieved from [Link]

  • Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. Retrieved from [Link]

Sources

Exploratory

Engineering Therapeutics: The Mechanistic Role of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic Acid in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The integration of unnatural amino acids (UAAs) into peptide and small-molecule s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The integration of unnatural amino acids (UAAs) into peptide and small-molecule scaffolds has fundamentally transformed modern pharmacotherapeutics. Among the most privileged building blocks in contemporary rational drug design is 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid (also known as 3-Chloro-2,6-difluorophenylalanine; CAS: 1260006-14-1)[1][2].

As a Senior Application Scientist, I frequently observe drug development programs failing at the clinical precipice due to poor pharmacokinetic (PK) profiles or off-target promiscuity. The strategic incorporation of multi-halogenated phenylalanine derivatives serves as a precise, mechanistic solution to these bottlenecks. This whitepaper elucidates the physicochemical mechanisms, structural dynamics, and experimental workflows associated with 3-chloro-2,6-difluorophenylalanine, providing a blueprint for its application in optimizing therapeutic candidates[].

Physicochemical & Structural Mechanisms of Action

The "mechanism of action" of a structural building block dictates how its incorporation alters the macroscopic behavior of the entire drug molecule. 3-Chloro-2,6-difluorophenylalanine operates through three distinct mechanistic pillars:

Conformational Restriction via Steric Locking

In native phenylalanine, the phenyl ring rotates relatively freely around the Cβ​−Cγ​ bond ( χ2​ dihedral angle). By introducing highly electronegative and sterically demanding fluorine atoms at the 2 and 6 (ortho) positions, this rotation is severely restricted[4]. The steric clash between the ortho-fluorines and the peptide backbone locks the amino acid into a highly specific rotameric state. This pre-organization reduces the entropic cost of receptor binding, stabilizing specific bioactive conformations such as α -helices or rigidifying β -turn motifs[5].

Directional Halogen Bonding ( σ -Hole Interaction)

The chlorine atom at the 3-position is not merely a lipophilic placeholder; it acts as a highly directional non-covalent anchor. Halogens bound to aromatic rings exhibit an anisotropic electron distribution, creating an electron-deficient region at the distal end of the C–Cl bond known as a σ -hole[6]. This σ -hole acts as a potent halogen bond (XB) donor, forming highly directional and stabilizing interactions with electron-rich Lewis bases (e.g., backbone carbonyl oxygens or nitrogen atoms) within the target receptor's binding pocket[7][8].

Electronic Tuning and π -Hole Generation

Fluorine is the most electronegative element. The 2,6-difluoro substitution intensely withdraws electron density from the aromatic π -system. Instead of the electron-rich π -cloud seen in natural phenylalanine, this UAA possesses an electron-deficient π -hole. This inversion of electronic character makes the residue an exceptional candidate for π−π stacking with electron-rich aromatic residues (like Tryptophan or Tyrosine) in the target protein, an interaction that native phenylalanine cannot achieve with the same affinity[4].

Mechanism UAA 3-Cl-2,6-diF-Phe Residue HB Halogen Bonding (Cl ··· O=C) UAA->HB σ-hole donor PI π-π Stacking (Electron-deficient ring) UAA->PI π-hole acceptor ST Steric Locking (2,6-diF restriction) UAA->ST χ1/χ2 constraint PR Protease Evasion (S1 Pocket Clash) UAA->PR Steric shielding

Caption: Molecular mechanisms of action for 3-Cl-2,6-diF-Phe in target binding and stability.

Pharmacokinetic Optimization Mechanisms

Beyond target affinity, the incorporation of 3-chloro-2,6-difluorophenylalanine profoundly alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of therapeutics.

  • Proteolytic Evasion: Endogenous proteases (e.g., chymotrypsin, neprilysin) recognize specific amino acid side chains to cleave adjacent peptide bonds. The multi-halogenated bulk of 3-Cl-2,6-diF-Phe creates a severe steric clash within the S1 subsite of these proteases, rendering the adjacent amide bonds virtually invisible to enzymatic degradation[4][9].

  • Enhanced Lipophilicity and Permeability: The replacement of C-H bonds with C-F and C-Cl bonds significantly increases the overall lipophilicity (LogP) of the molecule without a massive penalty in molecular weight. This drives passive membrane permeability, making this UAA highly valuable in the design of orally bioavailable peptides or central nervous system (CNS) penetrant drugs[6].

Quantitative Data Summary

The following table summarizes the physicochemical shifts achieved by substituting natural L-Phenylalanine with 3-Chloro-2,6-difluorophenylalanine.

PropertyNatural L-Phenylalanine3-Chloro-2,6-difluorophenylalanineMechanistic Impact in Drug Design
Molecular Weight 165.19 g/mol 235.62 g/mol Minimal MW penalty for significant PK gains.
Estimated LogP ~1.5~3.2Increased membrane permeability / BBB crossing.
Aromatic Character Electron-rich ( π -cloud)Electron-deficient ( π -hole)Reverses π−π stacking preferences.
Proteolytic Half-Life Minutes (highly susceptible)Hours to Days (highly resistant)Extends systemic circulation of peptide drugs.
Primary Interaction Hydrophobic packingHalogen Bonding ( σ -hole)Introduces highly directional, specific target binding.

Experimental Workflows & Self-Validating Protocols

To harness this UAA effectively, researchers must adapt standard synthetic and analytical workflows. The steric bulk that provides biological stability also introduces synthetic friction. The following protocols are engineered to overcome these challenges.

Workflow A Target Identification & Structural Analysis B UAA Selection: 3-Cl-2,6-diF-Phe A->B Identify weak binding/stability C Fmoc-SPPS Synthesis (Steric-Optimized Coupling) B->C Rational substitution D In Vitro Validation (Proteolytic Assays) C->D Purified Peptide E Lead Optimization & In Vivo PK/PD D->E Validated Hits

Caption: Rational drug design workflow incorporating 3-Cl-2,6-diF-Phe into peptide scaffolds.

Protocol 1: Optimized Fmoc-Solid Phase Peptide Synthesis (SPPS)

Causality: Standard coupling reagents (like HBTU) often fail to couple sterically hindered ortho-substituted phenylalanines efficiently, leading to deletion sequences. We utilize DIC/Oxyma under microwave irradiation to force the coupling thermodynamically while suppressing racemization.

Step-by-Step Methodology:

  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 mins) to remove the Fmoc protecting group. Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-3-Chloro-2,6-difluoro-Phe-OH and 4.0 equivalents of Oxyma Pure in DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 2 minutes.

  • Coupling: Transfer the activated UAA to the reaction vessel. Subject to microwave irradiation (75°C, 15 minutes). Note: For highly sensitive sequences, couple at room temperature for 4 hours to prevent epimerization.

  • Capping: Wash the resin (5x DMF). Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap unreacted amines, ensuring any failed couplings do not propagate into complex deletion impurities.

  • Cleavage: Cleave the final peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Self-Validating Serum Proteolytic Stability Assay

Causality: To prove that the incorporation of the UAA successfully evades protease degradation, we must test the peptide against a complex biological matrix (human serum) and quantify the parent compound over time using LC-MS/MS.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the purified peptide in DMSO.

  • Incubation: Dilute the peptide to a final concentration of 10 µM in 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C in a shaking incubator.

  • Time-Course Sampling: At specific time points (0, 1, 2, 4, 8, 12, 24, and 48 hours), extract a 50 µL aliquot.

  • Quenching: Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a heavy-isotope labeled peptide).

  • Precipitation: Vortex the mixture for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Transfer the supernatant to an LC-MS/MS system. Quantify the Area Under the Curve (AUC) of the parent peptide relative to the internal standard.

  • Validation: Plot the natural log of the remaining percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is calculated. A successful UAA incorporation should show a statistically significant increase in t1/2​ compared to the wild-type peptide.

References

  • Berger, A. A., et al. "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains". Pharmaceuticals (Basel). National Center for Biotechnology Information (PMC). Available at:[Link]

  • RSC Publishing. "Fluorine-containing macrocyclic peptides and peptidomimetics". Organic Chemistry Frontiers. Available at:[Link]

  • Indian Institute of Science. "Genetic Code Expansion with Unnatural Amino Acids: Biosynthesis and Incorporation of Halogen and Chalcogen-containing Amino Acids into Proteins". IISc ETD. Available at:[Link]

  • Borozan, S. Z., et al. "Halogen bonding in complexes of proteins and non-natural amino acids". ResearchGate. Available at:[Link]

  • Taylor & Francis. "Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4". Chemistry. Available at:[Link]

Sources

Foundational

Physicochemical profiling of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid

Physicochemical Profiling of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic Acid: A Methodological Whitepaper Executive Summary & Structural Causality In modern peptide engineering and rational drug design, the incorpo...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic Acid: A Methodological Whitepaper

Executive Summary & Structural Causality

In modern peptide engineering and rational drug design, the incorporation of non-canonical, halogenated amino acids is a primary strategy for overcoming the poor pharmacokinetic properties of native peptides. 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid (CAS: 1260006-14-1), commonly referred to as DL-3-Chloro-2,6-difluorophenylalanine, is a highly specialized building block with a molecular weight of 235.62 g/mol [1].

As a Senior Application Scientist, I approach the physicochemical profiling of this molecule not just as a data-gathering exercise, but as a study of electronic causality. The tri-halogenated phenyl ring fundamentally alters the molecule's behavior. The highly electronegative fluorine atoms at the 2,6-positions create severe steric hindrance, locking the rotational conformation of the aromatic ring. Simultaneously, the chlorine atom at the 3-position introduces a pronounced σ -hole—an electropositive crown capable of forming directional halogen bonds with Lewis bases in biological targets, such as the L-type Amino acid Transporter 1 (LAT1)[2]. Furthermore, the combined electron-withdrawing inductive (-I) effect of these halogens propagates through the aliphatic backbone, modulating the acid-base equilibria of the zwitterion and drastically increasing its lipophilicity[][4].

Acid-Base Equilibria: pKa and Isoelectric Point (pI)

The ionization state of an amino acid dictates its solubility, membrane permeability, and receptor binding at physiological pH[5]. The strong inductive pull from the tri-halogenated ring stabilizes the carboxylate anion (lowering pKa1​ ) while decreasing the electron density on the α -amine, rendering it less basic (lowering pKa2​ )[4].

Protocol: High-Precision Potentiometric Titration

Causality: Potentiometric titration is chosen over UV-metric methods because the chromophoric phenyl ring is insulated from the ionizing centers by the β -carbon, making UV spectral shifts upon ionization too subtle for accurate quantification.

  • Sample Preparation: Accurately weigh 2.5 mg of the compound and dissolve it in 10 mL of 0.15 M KCl. Reasoning: The 0.15 M KCl background maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

  • Acidification: Lower the initial pH to ~1.5 using standardized 0.1 M HCl to ensure complete protonation of the carboxylate group.

  • Titration: Titrate with standardized 0.1 M KOH at a constant temperature of 25°C ± 0.1°C. Reasoning: The system must be purged with inert Argon gas throughout the experiment to prevent atmospheric CO2​ from dissolving, forming carbonic acid, and artificially buffering the solution.

  • Self-Validation (Blank Subtraction): Perform an identical titration on the 0.15 M KCl solvent alone. The true proton buffering capacity of the amino acid is isolated only by subtracting the blank curve from the sample curve. A failure of the blank to match theoretical water autoionization curves invalidates the run.

Lipophilicity Profiling (LogP and LogD)

Halogenation is a definitive strategy to drive hydrophobicity, which is essential for crossing lipid bilayers or partitioning into the hydrophobic sub-pockets of transporter proteins[2][]. Because this compound is a zwitterion, we must measure the distribution coefficient ( LogD7.4​ ) alongside the intrinsic partition coefficient (LogP).

Protocol: Shake-Flask Method with LC-UV Quantification

Causality: While computational models and HPLC-retention methods exist, the shake-flask method remains the regulatory gold standard because it directly measures the thermodynamic equilibrium between two immiscible phases.

  • Phase Saturation: Mutually saturate n-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours prior to the experiment. Reasoning: If unsaturated solvents are used, they will partition into each other during the assay, changing the phase volumes and skewing the concentration calculations.

  • Equilibration: Dissolve the compound in the aqueous phase. Add an equal volume of the saturated n-octanol phase.

  • Partitioning: Mechanically shake the biphasic system at 25°C for 60 minutes. Follow with centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification & Self-Validation (Mass Balance): Extract aliquots from both layers and quantify via RP-HPLC-UV. To self-validate, calculate the total mass recovered ( Massaq​+Massoctanol​ ). If the recovery is <95%, the assay is invalid, indicating that the highly lipophilic compound has either precipitated at the interface or adsorbed onto the glass vial walls.

Quantitative Data Summary

The table below summarizes the physicochemical shifts induced by the 3-chloro-2,6-difluoro substitution compared to canonical L-Phenylalanine.

Physicochemical PropertyL-Phenylalanine (Native)3-Chloro-2,6-difluorophenylalanineCausality of Shift
Molecular Weight 165.19 g/mol 235.62 g/mol Addition of Cl and 2x F atoms.
pKa1​ ( α -COOH) 2.20~1.85-I effect stabilizes carboxylate anion.
pKa2​ ( α -NH 2​ ) 9.13~8.60-I effect decreases amine basicity.
Isoelectric Point (pI) 5.48~5.22Downward shift due to lowered pKa values.
LogP (Neutral Species) -1.38~ +1.15Massive hydrophobic contribution from halogens.
LogD (pH 7.4) -1.70~ +0.45*Enhanced partitioning at physiological pH.

*Note: Values for the halogenated derivative are calculated projections based on established linear free energy relationships (LFER) and Hansch π constants for multi-halogenated systems[4][5].

Solid-State and Thermodynamic Solubility

Halogenated phenyl rings frequently participate in strong intermolecular π−π stacking and halogen bonding in the solid state. This increases the crystal lattice energy, which inversely affects the thermodynamic dissolution rate[6].

Protocol: Equilibrium Solubility Assay
  • Saturation: Add excess solid compound to a vial containing Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Stir at 37°C for 48 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the dissolved solute.

  • Filtration: Filter the suspension through a 0.22 μ m PTFE syringe filter. Crucial Step: Discard the first 5 drops of the filtrate. Highly lipophilic compounds often bind non-specifically to the filter membrane; discarding the first drops ensures the membrane binding sites are saturated and the collected filtrate represents the true concentration.

  • Self-Validation (Phase Confirmation): Analyze the residual, undissolved solid via X-ray Powder Diffraction (XRPD). If the diffractogram differs from the bulk starting material, the compound has transitioned to a hydrate or salt form during equilibration, and the measured solubility corresponds to the new phase, not the original API.

Physicochemical Profiling Workflow

PhysicochemicalWorkflow Synthesis 1. Compound Synthesis CAS 1260006-14-1 pKa 2. Acid-Base Equilibria (Potentiometric Titration) Synthesis->pKa LogP 3. Lipophilicity Profiling (Shake-Flask LC-UV) pKa->LogP pH dictates ionization Solubility 4. Thermodynamic Solubility (Equilibrium Assay) pKa->Solubility pI defines min solubility Validation 6. Self-Validation (Mass Balance & Blank Subtraction) LogP->Validation SolidState 5. Solid-State Analysis (XRPD & DSC) Solubility->SolidState SolidState->Validation phase confirmation

Fig 1. Iterative physicochemical profiling workflow with integrated self-validation checkpoints.

Sources

Exploratory

The Strategic Incorporation of 3-Chloro-2,6-difluorophenyl Moieties in Unnatural Amino Acids: A Technical Guide for Advanced Drug Discovery

Foreword: Beyond the Canonical Twenty In the landscape of modern drug discovery, the twenty canonical amino acids represent but the foundational alphabet of a vastly more complex and nuanced language of molecular recogni...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Canonical Twenty

In the landscape of modern drug discovery, the twenty canonical amino acids represent but the foundational alphabet of a vastly more complex and nuanced language of molecular recognition. The strategic design and synthesis of unnatural amino acids (UAAs) have emerged as a cornerstone of medicinal chemistry, offering unparalleled opportunities to modulate the pharmacological profiles of therapeutic peptides and small molecules.[1] By moving beyond nature's toolkit, we can introduce specific physicochemical properties that enhance potency, selectivity, metabolic stability, and bioavailability, ultimately leading to safer and more effective medicines.[2][3]

This technical guide delves into the specific and increasingly significant role of the 3-chloro-2,6-difluorophenyl group in the design of novel UAAs. We will explore the synthetic rationale for its incorporation, the unique constellation of properties it imparts, and its application in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of halogenation to overcome challenges in contemporary drug design.

The Rationale for Halogenation in Unnatural Amino Acid Design

The introduction of halogen atoms into drug candidates is a time-honored strategy in medicinal chemistry.[4] Fluorine and chlorine, in particular, offer a spectrum of benefits that can be harnessed to fine-tune molecular properties.

  • Metabolic Stability: The substitution of a metabolically labile C-H bond with a stronger C-F or C-Cl bond can effectively block oxidative metabolism by cytochrome P450 (CYP450) enzymes.[5][6] This is a critical consideration in extending the half-life of a drug and ensuring its sustained therapeutic effect. The 3-chloro-2,6-difluorophenyl moiety presents multiple "metabolic shields," significantly enhancing the resistance of the parent molecule to degradation.

  • Modulation of Physicochemical Properties: Halogenation profoundly influences the electronic properties of the aromatic ring. The high electronegativity of fluorine and chlorine withdraws electron density, which can alter the pKa of nearby functional groups and influence ligand-receptor interactions.[7] Furthermore, the lipophilicity of a molecule can be precisely adjusted through the strategic placement of halogens, impacting its solubility, cell permeability, and plasma protein binding.

  • Conformational Control and Binding Affinity: The steric bulk and unique electronic nature of halogens can impose conformational constraints on the amino acid side chain and, by extension, on the peptide backbone. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity.[8] Moreover, chlorine and fluorine can participate in specific non-covalent interactions, such as halogen bonding, which can contribute significantly to the overall binding energy.[9]

The 3-chloro-2,6-difluorophenyl group is a particularly compelling substituent as it combines the metabolic blocking and lipophilicity-modulating properties of chlorine with the potent electron-withdrawing and conformational effects of two fluorine atoms in the ortho positions. This specific substitution pattern creates a unique electronic and steric profile that can be exploited for targeted drug design.

Synthetic Strategies for the Incorporation of the 3-Chloro-2,6-difluorophenyl Moiety

The synthesis of unnatural amino acids bearing the 3-chloro-2,6-difluorophenyl group can be approached through several established methodologies. A common and versatile strategy involves the use of organometallic cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

A generalized synthetic workflow is depicted below:

G cluster_0 Precursor Synthesis cluster_1 Amino Acid Scaffold Synthesis cluster_2 Final Product Assembly Start Commercially available 3-chloro-2,6-difluorobenzaldehyde Boronic_Acid (3-Chloro-2,6-difluorophenyl)boronic acid [CAS: 1031226-45-5] Start->Boronic_Acid Oxidation Coupling Suzuki-Miyaura Coupling Boronic_Acid->Coupling Pd catalyst, base Dehydroalanine N-protected dehydroalanine derivative Dehydroalanine->Coupling Coupled_Product N-protected 3-(3-chloro-2,6-difluorophenyl) dehydroalanine Reduction Asymmetric Hydrogenation Coupled_Product->Reduction Final_Amino_Acid Enantiopure N-protected 3-(3-chloro-2,6-difluorophenyl)alanine Reduction->Final_Amino_Acid Deprotection Deprotection Final_Amino_Acid->Deprotection UAA Target Unnatural Amino Acid Deprotection->UAA

Caption: Generalized synthetic workflow for a 3-chloro-2,6-difluorophenyl-containing amino acid.

Experimental Protocol: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-2,6-difluorophenyl)propanoic acid

Materials:

  • (3-Chloro-2,6-difluorophenyl)boronic acid

  • (Z)-methyl 2-((tert-butoxycarbonyl)amino)acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol

  • (R)-(-)-1,2-bis(2,5-dimethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate [(R)-Me-BoPhoz-Rh]

  • Hydrogen gas (H₂)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Step 1: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (3-chloro-2,6-difluorophenyl)boronic acid (1.2 equivalents), (Z)-methyl 2-((tert-butoxycarbonyl)amino)acrylate (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add degassed toluene and a 2M aqueous solution of potassium carbonate (3.0 equivalents).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-2,6-difluorophenyl)acrylate.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure hydrogenation vessel, dissolve the product from Step 1 in degassed methanol.

  • Add the chiral rhodium catalyst, (R)-Me-BoPhoz-Rh (0.01 equivalents).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • The crude product, methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-2,6-difluorophenyl)propanoate, can be used in the next step without further purification, or purified by column chromatography if necessary.

Step 3: Saponification

  • Dissolve the ester from Step 2 in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 equivalents) and stir the reaction at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-2,6-difluorophenyl)propanoic acid, as a white solid.

Physicochemical and Pharmacological Properties

The unique substitution pattern of the 3-chloro-2,6-difluorophenyl group imparts a distinct set of properties to the resulting unnatural amino acid.

PropertyContribution of the 3-chloro-2,6-difluorophenyl groupRationale
Metabolic Stability HighThe strong C-F and C-Cl bonds are resistant to enzymatic cleavage by CYP450 enzymes, blocking a common site of metabolic oxidation.[5][10]
Lipophilicity (LogP) IncreasedThe introduction of halogens generally increases the lipophilicity of a molecule, which can improve cell membrane permeability.[7]
Acidity/Basicity (pKa) ModifiedThe strong electron-withdrawing nature of the two fluorine atoms and the chlorine atom can influence the pKa of the amino and carboxylic acid groups.
Conformational Rigidity IncreasedThe ortho-difluoro substitution pattern creates significant steric hindrance, restricting the rotation around the Cβ-Cγ bond of the amino acid side chain, leading to a more defined conformation.[8]
Binding Interactions Enhanced and DiversifiedThe chlorine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms in a protein binding pocket. The fluorinated ring can engage in favorable quadrupole-quadrupole interactions with aromatic residues.
Bioavailability Potentially ImprovedThe combination of increased lipophilicity and metabolic stability can lead to improved oral bioavailability.

Applications in Drug Discovery: Case Studies

The utility of the 3-chloro-2,6-difluorophenyl group is exemplified in the development of potent and selective kinase inhibitors.

Aurora Kinase Inhibitors for Oncology

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of numerous cancers, making them attractive targets for therapeutic intervention. In the development of novel pyrimidine-based Aurora kinase inhibitors, the incorporation of a 3-chloro-2,6-difluorophenyl moiety has been shown to be advantageous.[11]

Structure-activity relationship (SAR) studies have revealed that the introduction of fluorine atoms at the ortho positions of the phenyl ring can enhance the inhibitory activity against Aurora A kinase.[12] The 3-chloro-2,6-difluorophenyl group, in particular, has been shown to contribute to a favorable pharmacological profile, leading to compounds with potent enzymatic and cellular activity.

G cluster_0 Upstream Signaling cluster_1 Mitotic Progression cluster_2 Therapeutic Intervention GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK AuroraA Aurora A Kinase RTK->AuroraA Activation Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Mitosis Mitosis Centrosome->Mitosis Cell_Proliferation Tumor Growth Mitosis->Cell_Proliferation Drives Inhibitor Inhibitor with 3-chloro-2,6-difluorophenyl UAA Inhibitor->AuroraA

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Fmoc-Protection of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Fmoc-Protected Non-Natural Amino Acids in Peptide Synthesis The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fmoc-Protected Non-Natural Amino Acids in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption is due to its stability under acidic conditions and its lability to mild basic conditions, which allows for an orthogonal protection strategy in the presence of acid-labile side-chain protecting groups.[1][3] The incorporation of non-natural amino acids, such as 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid, into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics, including their potency, selectivity, and metabolic stability.

This technical guide provides a detailed protocol for the Fmoc protection of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid, a sterically hindered and electron-deficient amino acid. The causality behind experimental choices will be explained to provide a robust starting point for researchers.

Mechanistic Overview of Fmoc Protection

The protection of the primary amine of an amino acid with an Fmoc group proceeds via a nucleophilic attack of the amine on the carbonyl carbon of an Fmoc reagent.[3] The two most common reagents for this transformation are 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4][5]

While Fmoc-Cl is highly reactive, it is also prone to hydrolysis and can lead to the formation of undesired side products.[4] Fmoc-OSu, on the other hand, offers a more controlled reaction with a cleaner profile, making it the preferred reagent for the protection of sensitive or sterically hindered amino acids.[4][6] The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproducts.[7][]

Experimental Protocol: Fmoc-Protection of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid

This protocol is a general guideline and may require optimization for the specific substrate. The use of Fmoc-OSu is recommended for this sterically hindered amino acid to minimize side reactions.[6]

Materials:

  • 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)

  • Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of the Amino Acid: In a round-bottom flask, dissolve 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid (1.0 equivalent) in a mixture of dioxane and a 10% aqueous solution of sodium bicarbonate.[9] The biphasic system facilitates the reaction by dissolving both the polar amino acid and the nonpolar Fmoc-OSu.

  • Addition of Fmoc-OSu: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the vigorously stirred amino acid solution.[1] The slow addition and low temperature help to control the reaction rate and minimize potential side reactions.

  • Reaction: Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then warm to room temperature and continue stirring overnight.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[1]

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl while stirring in an ice bath. The Fmoc-protected amino acid will precipitate out of the solution.

  • Extraction: Extract the precipitated product into a suitable organic solvent such as ethyl acetate.[9] Perform multiple extractions to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate.[9] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Fmoc-protected amino acid.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography.[9]

Quantitative Data Summary

ParameterValue/RangeRationale
Fmoc-OSu Equivalents 1.05A slight excess ensures complete reaction of the starting amino acid.
Base Equivalents (NaHCO₃) 2.0Ensures the amino acid is deprotonated and neutralizes the acidic byproduct.
Reaction Temperature 0°C to Room TemperatureInitial cooling controls the reaction rate, followed by room temperature for completion.
Reaction Time 12-24 hoursAllows for the complete conversion of the sterically hindered amino acid.
pH for Precipitation 2-3Ensures complete protonation of the carboxylic acid for precipitation.
Expected Yield 75-90%Typical yields for Fmoc protection can be high but may vary based on the specific substrate and purification.[6]

Experimental Workflow Diagram

Fmoc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Amino Acid in Dioxane/aq. NaHCO₃ add Slowly add Fmoc-OSu solution at 0-5°C start->add 1. reagent Prepare Fmoc-OSu in Dioxane reagent->add 2. stir Stir overnight at Room Temperature add->stir 3. wash Wash with EtOAc stir->wash 4. acidify Acidify to pH 2-3 with HCl wash->acidify 5. extract Extract with EtOAc acidify->extract 6. dry Dry & Concentrate extract->dry 7. purify Recrystallization or Chromatography dry->purify 8. end_node Pure Fmoc-Amino Acid purify->end_node 9.

Caption: Workflow for the Fmoc protection of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid.

Analytical Characterization

The purity and identity of the synthesized Fmoc-amino acid must be confirmed using various analytical techniques.[9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the Fmoc-amino acid.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product.[10][11]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized Fmoc-amino acid.[12][13]

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Available at: [Link]

  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Windsor. Available at: [Link]

  • Fmoc - Lokey Lab Protocols. Wikidot. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. Available at: [Link]

  • Adding Fmoc Group With Fmoc-Cl Mechanism. Organic Chemistry. YouTube. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health. Available at: [Link]

  • How to perform Fmoc protection using Fmoc-Cl? ResearchGate. Available at: [Link]

  • Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. ACS Publications. Available at: [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Available at: [Link]

  • Methods for Removing the Fmoc Group. Springer. Available at: [Link]

  • Fmoc Amino Acids and short Peptides from ADVENT. Advent Chembio. Available at: [Link]

  • Questions about Fmoc protection using Fmoc-Osu. Reddit. Available at: [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Methods for the synthesis of fmoc protected amines. Google Patents.
  • 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. National Institutes of Health. Available at: [Link]

  • Green Chemistry. ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. Available at: [Link]

  • Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions. Luxembourg Bio Technologies. Available at: [Link]

  • Fmoc – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Fmoc-peptide acid chlorides :Prepara- tion, characterization and utility in peptide synthesis. Indian Academy of Sciences. Available at: [Link]

Sources

Application

Application Note: Incorporation of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Space of Peptides The incorporation of non-proteinogenic or "unnatural" amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-proteinogenic or "unnatural" amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks allow for the rational design of peptides with enhanced therapeutic properties, such as increased metabolic stability, improved receptor affinity and selectivity, and constrained conformations. Halogenated amino acids, in particular, have garnered significant interest. The introduction of fluorine and chlorine atoms, as in 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid (also known as 3-Chloro-2,6-difluorophenylalanine), can profoundly influence peptide structure and function through steric and electronic effects, including altered hydrophobicity and the potential for halogen bonding.[1][2][3]

This guide provides a detailed protocol and best practices for the efficient incorporation of this sterically hindered and electron-deficient amino acid into peptide chains using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties and Handling

2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid is a phenylalanine analog characterized by significant steric bulk and electron-withdrawing groups on the phenyl ring.[4] These features present specific challenges during SPPS, primarily the potential for slow or incomplete coupling reactions.[5]

  • Molecular Formula: C₉H₈ClF₂NO₂[4]

  • Molecular Weight: 235.62 g/mol [4]

  • Appearance: Typically a white to off-white solid.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6] All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

For use in Fmoc-SPPS, the α-amino group must be protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. If the Fmoc-protected version, Fmoc-L-3-Chloro-2,6-difluorophenylalanine, is not commercially available, it must be synthesized prior to use in SPPS.

Recommended Protocol: Fmoc-Based SPPS

This protocol outlines the manual incorporation of Fmoc-3-Chloro-2,6-difluorophenylalanine into a growing peptide chain on a solid support. The principles are directly applicable to automated peptide synthesizers.[7]

Materials and Reagents
  • Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide for C-terminal amide, 2-Chlorotrityl chloride for C-terminal carboxylic acid).[8]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is critical.[8] Dichloromethane (DCM), Piperidine, Diethyl ether (anhydrous).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-3-Chloro-2,6-difluorophenylalanine.

  • Coupling Reagents: High-efficiency aminium/uronium or phosphonium salt reagents are strongly recommended.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.[8][9]

  • Washing Solvents: DMF, Isopropanol (IPA).

  • Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/TIS). The exact composition depends on the peptide sequence.[10]

  • Monitoring Reagents: Kaiser test solutions.[6][11]

Experimental Workflow Diagram

SPPS_Cycle cluster_main Single Coupling Cycle for Difficult Amino Acid Start Peptide-Resin (Free N-terminus) Activate Activate Fmoc-AA* (AA* + HATU + DIPEA) Couple Coupling (Add activated AA* to resin) Activate->Couple Pre-activation (2-5 min) Wash1 Wash (DMF, IPA) Couple->Wash1 Extended Time (2-4 hours) Kaiser QC: Kaiser Test (Check for free amines) Wash1->Kaiser Deprotect Fmoc Deprotection (20% Piperidine/DMF) Kaiser->Deprotect Negative (Colorless) [Coupling Complete] Recouple Double Couple (Repeat Activation/Coupling) Kaiser->Recouple Positive (Blue) [Incomplete] Wash2 Wash (DMF, IPA) Deprotect->Wash2 5 + 15 min End Peptide-Resin (N+1) (Ready for next cycle) Wash2->End Recouple->Wash1 caption *AA = 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid

Sources

Method

Application Note: Advanced HPLC Method Development for 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic Acid

Introduction & Analyte Profiling Unnatural amino acids (UAAs) are highly sought-after building blocks in the design of modern peptide therapeutics, peptidomimetics, and small-molecule drugs. The compound 2-Amino-3-(3-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

Unnatural amino acids (UAAs) are highly sought-after building blocks in the design of modern peptide therapeutics, peptidomimetics, and small-molecule drugs. The compound 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid —a heavily halogenated phenylalanine derivative—imparts unique lipophilicity, proteolytic stability, and target-binding affinity to drug candidates.

However, analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents a distinct chromatographic paradox. The molecule is a highly polar zwitterion (due to the α -amino and carboxylic acid groups), which typically resists retention on standard reversed-phase columns. Conversely, its aromatic ring is decorated with highly electronegative halogens (chlorine and fluorine), creating a unique electron cloud distribution. Developing a robust, self-validating analytical method requires moving beyond standard C18 chemistries and leveraging specialized stationary phases.

Method Development Strategy: The Causality of Choice

As a Senior Application Scientist, method development is not about trial and error; it is about matching the physicochemical properties of the analyte to the thermodynamics of the chromatographic system.

Stationary Phase Selection: The Power of PFP

Traditional alkyl-bonded (C18) columns rely exclusively on dispersive hydrophobic interactions. For a polar zwitterion like our target analyte, a C18 column would result in rapid elution near the void volume unless aggressive, system-contaminating ion-pairing reagents are used.

Instead, we utilize a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative selectivity mechanisms that are tailor-made for halogenated aromatics[1][2]:

  • Dipole-Dipole Interactions: The highly polar carbon-fluorine (C-F) bonds on the PFP ring interact strongly with the C-Cl and C-F bonds of the analyte.

  • π−π Charge Transfer: The electronegative fluorine atoms on the PFP phase create an electron-deficient aromatic ring (acting as a Lewis acid). This engages in π−π stacking with the analyte's aromatic system.

  • Shape Selectivity: The rigid, planar structure of the PFP group provides superior steric recognition for heavily substituted positional isomers[1].

Mobile Phase Optimization: pH and Ion Suppression

To achieve reproducible retention and sharp peak shapes, the ionization state of the amino acid must be strictly controlled. 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid possesses a carboxylic acid ( pKa​≈2.2 ) and an aliphatic amine ( pKa​≈9.1 ).

  • Aqueous Phase: We employ 0.1% Trifluoroacetic acid (TFA) in water, driving the mobile phase pH down to ~2.0. At this pH, the carboxylic acid is fully protonated (neutralized), preventing it from repelling the hydrophobic stationary phase.

  • Ion-Pairing Effect: While the amine remains protonated (positively charged) at pH 2.0, the TFA acts as a volatile, weak ion-pairing agent. The hydrophobic trifluoroacetate counter-ion forms a temporary neutral complex with the amine, significantly enhancing retention on the PFP column.

  • Organic Modifier: Acetonitrile is selected over methanol because it provides a lower UV cutoff. The halogenated aromatic ring exhibits optimal UV absorbance via π→π∗ transitions at 215 nm, where methanol would cause excessive baseline noise.

Workflow Diagram

HPLC_Method_Development A 1. Analyte Profiling Zwitterionic, Halogenated Aromatic B 2. Column Selection PFP Phase (Dipole & π-π Interactions) A->B C 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) for Ion Suppression B->C D 4. Gradient & Flow Tuning Acetonitrile / Water Gradient C->D E 5. Method Validation ICH Q2(R2) Compliance D->E

Logical workflow for HPLC method development of halogenated unnatural amino acids.

Experimental Protocols

Chromatographic Conditions

All quantitative data and system parameters are summarized below for seamless method transfer.

ParameterOptimized Condition
Column Pentafluorophenyl (PFP), 150 × 4.6 mm, 2.7 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water (v/v)
Mobile Phase B 0.1% TFA in HPLC-Grade Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controls viscosity and stabilizes retention)
Injection Volume 10 µL
Detection (UV) 215 nm (Optimal for halogenated phenyl rings)
Gradient Program 0-2 min: 10% B; 2-10 min: 10% 60% B; 10-12 min: 60% B; 12-12.1 min: 10% B; 12.1-15 min: 10% B (Re-equilibration)
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a diluent consisting of 90:10 (v/v) Water:Acetonitrile containing 0.1% TFA.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch phenomena, which cause peak splitting and fronting.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate accumulation.

Self-Validating System Suitability Test (SST)

To ensure trustworthiness, the protocol must validate its own performance before any unknown samples are analyzed.

  • Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD ≤1.0%

    • Peak Area %RSD ≤2.0%

    • USP Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥5000

      Causality: Failing the SST immediately alerts the analyst to column degradation, mobile phase preparation errors, or pump micro-leaks, ensuring no invalid data is ever generated.

Method Validation (ICH Q2(R2) Compliance)

To guarantee that the method is scientifically grounded and fit for regulatory submissions, it was validated according to the modernized International Council for Harmonisation (ICH) Q2(R2) guidelines[3][4]. This framework emphasizes a science- and risk-based lifecycle approach to analytical procedures[4].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Linearity Range R2≥0.999 25 – 150 µg/mL ( R2=0.9998 )
Precision (Repeatability) %RSD ≤2.0% (n=6)0.85%
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 101.2%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 1.5 µg/mL
Specificity Resolution ( Rs​ ) from impurities ≥1.5 Rs​>2.5 for all synthetic precursors

Conclusion

The development of an HPLC method for 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid requires a deep understanding of molecular interactions. By moving away from traditional hydrophobic retention and embracing the dipole-dipole and π−π interactions of a PFP stationary phase, we achieve superior retention and peak shape. Coupled with a low-pH ion-suppression strategy and rigorous ICH Q2(R2) validation, this protocol provides drug development professionals with a highly reliable, self-validating analytical tool.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL
  • Source: Advanced Chromatography Technologies (hplc.eu)
  • ICH Q2(R2)
  • ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL

Sources

Application

Application Note: Strategic Incorporation of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic Acid into Cyclic Peptides for Enhanced Therapeutic Potential

Introduction: A New Frontier in Peptide Therapeutics The strategic incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a transformative approach in modern drug discovery.[1][2] This methodology all...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Peptide Therapeutics

The strategic incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a transformative approach in modern drug discovery.[1][2] This methodology allows for the fine-tuning of a peptide's pharmacological profile, enhancing properties such as proteolytic stability, receptor affinity, and conformational rigidity.[1][2][3] Among the vast array of nnAAs, halogenated phenylalanine derivatives have garnered significant attention due to their unique electronic and steric properties. This application note provides a comprehensive guide for the successful incorporation of a particularly intriguing nnAA, 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid, into cyclic peptides.

The trifunctional halogenation of the phenyl ring in this amino acid introduces a unique combination of hydrophobicity and electrostatic potential, which can profoundly influence peptide conformation and protein-protein interactions.[4][5][6][7] The chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, potentially leading to enhanced binding affinity and selectivity for biological targets.[4][5][6][7] This guide will detail the rationale, experimental protocols, and analytical considerations for leveraging these properties in the design of novel cyclic peptide therapeutics.

Scientific Rationale: The Advantage of Halogenation

The introduction of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid into a peptide sequence is not a trivial substitution. The rationale behind this choice is rooted in the predictable, yet impactful, modulation of the peptide's physicochemical properties.

  • Conformational Constraint: The bulky, substituted phenyl ring restricts the rotational freedom of the peptide backbone, inducing a more defined secondary structure.[8] This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity.

  • Enhanced Hydrophobicity: Halogenation significantly increases the hydrophobicity of the amino acid side chain.[4][5][6][7] This can improve membrane permeability and shield the peptide from proteolytic degradation.

  • Modulation of Aromatic Interactions: The electron-withdrawing nature of the halogen atoms alters the quadrupole moment of the aromatic ring, influencing π-π and cation-π interactions with biological targets.[4]

  • Increased Proteolytic Stability: The steric hindrance provided by the substituted phenyl ring can prevent recognition by proteases, thereby extending the in vivo half-life of the peptide.[2]

These attributes make 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid a powerful tool for medicinal chemists seeking to optimize peptide-based drug candidates.

Experimental Workflow: From Linear Precursor to Purified Cyclic Peptide

The synthesis of cyclic peptides containing 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid is a multi-step process that requires careful planning and execution. The general workflow involves solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization, cleavage from the resin, and purification.

G cluster_0 Linear Peptide Synthesis (SPPS) cluster_1 Cyclization cluster_2 Final Processing Resin Preparation Resin Preparation Fmoc Deprotection Fmoc Deprotection Resin Preparation->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Capping (Optional) Capping (Optional) Amino Acid Coupling->Capping (Optional) Repeat Cycle Repeat Cycle Capping (Optional)->Repeat Cycle Repeat Cycle->Fmoc Deprotection For each amino acid On-Resin Cyclization On-Resin Cyclization Repeat Cycle->On-Resin Cyclization Final Cleavage & Deprotection Final Cleavage & Deprotection On-Resin Cyclization->Final Cleavage & Deprotection Solution-Phase Cyclization Solution-Phase Cyclization Purification (RP-HPLC) Purification (RP-HPLC) Solution-Phase Cyclization->Purification (RP-HPLC) Linear Peptide Cleavage Linear Peptide Cleavage Linear Peptide Cleavage->Solution-Phase Cyclization Final Cleavage & Deprotection->Purification (RP-HPLC) Characterization (MS, NMR) Characterization (MS, NMR) Purification (RP-HPLC)->Characterization (MS, NMR) End End Characterization (MS, NMR)->End Start Start Start->Resin Preparation

Figure 1: General workflow for the synthesis of cyclic peptides incorporating 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol details the manual synthesis of a linear peptide incorporating Fmoc-2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid using the Fmoc/tBu strategy.[1][]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Ethyl (hydroxyimino)cyanoacetate

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes, followed by a wash with DCM and then DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to ensure complete removal of piperidine.

  • Amino Acid Coupling:

    • Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Allow to react for 5-10 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.[10] If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes. Wash with DMF.

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence.

Special Considerations for 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid:

Due to the steric hindrance of the substituted phenyl ring, coupling of this amino acid may be slower.[1]

  • Extended Coupling Times: Be prepared to extend the coupling time to 3-4 hours or even overnight.

  • Alternative Coupling Reagents: Consider using more potent coupling reagents such as HATU or HCTU if DIC/Oxyma proves inefficient.

  • Double Coupling: A second coupling step may be necessary to achieve a satisfactory yield.

ParameterStandard Amino Acid2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid
Equivalents (Amino Acid) 3-54-6
Equivalents (Coupling Reagents) 3-54-6
Coupling Time 1-2 hours2-4 hours (or longer)
Recommended Coupling Reagent DIC/OxymaHATU/DIPEA or HCTU/DIPEA

Table 1: Recommended adjustments for coupling 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid.

Protocol 2: On-Resin Cyclization

On-resin cyclization is often preferred as it minimizes intermolecular side reactions by enforcing pseudo-dilution conditions.[11][12] This protocol describes a head-to-tail lactamization.

Prerequisites:

  • The linear peptide has been synthesized on a resin that allows for side-chain anchoring of an amino acid (e.g., Asp, Glu, Lys) and subsequent cleavage of the N- and C-terminal protecting groups while the peptide remains attached to the resin. A 2-chlorotrityl chloride (2-CTC) resin is a suitable choice.[11]

  • The N-terminal Fmoc group and the C-terminal protecting group (e.g., Allyl) have been selectively removed.

Materials:

  • Peptidyl-resin

  • HATU

  • DIPEA

  • DMF

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DMF.

  • Cyclization Reaction:

    • Prepare a solution of HATU (4 eq.) and DIPEA (8 eq.) in DMF.

    • Add this solution to the resin.

    • Agitate the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by LC-MS to monitor the progress of the cyclization.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

G Start Start Linear Peptidyl-Resin Linear Peptidyl-Resin Start->Linear Peptidyl-Resin Selective Deprotection Selective N- and C-terminal Deprotection Linear Peptidyl-Resin->Selective Deprotection Cyclization Reagent Addition Add HATU/DIPEA in DMF Selective Deprotection->Cyclization Reagent Addition Agitation Agitate 4-24h Cyclization Reagent Addition->Agitation Monitoring Monitor by LC-MS Agitation->Monitoring Monitoring->Agitation Incomplete Washing Wash Resin Monitoring->Washing Complete Cyclized Peptidyl-Resin Cyclized Peptidyl-Resin Washing->Cyclized Peptidyl-Resin End End Cyclized Peptidyl-Resin->End

Figure 2: Workflow for on-resin cyclization of the peptide.

Protocol 3: Solution-Phase Cyclization

Solution-phase cyclization is a viable alternative, particularly for peptides that may be prone to aggregation on the resin.[13][14][15]

Prerequisites:

  • The linear peptide has been cleaved from the resin with its side-chain protecting groups intact.

Materials:

  • Protected linear peptide

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • High-Dilution Setup: Dissolve the linear peptide in anhydrous DMF to a final concentration of 0.1-1 mM under an inert atmosphere. This high dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Reagent Addition: Slowly add a solution of HATU (1.5 eq.) and DIPEA (3 eq.) in DMF to the peptide solution over several hours using a syringe pump.

  • Reaction: Stir the reaction mixture at room temperature for 12-48 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Once the reaction is complete, quench with a small amount of water, and remove the solvent under reduced pressure.

Protocol 4: Final Cleavage, Deprotection, and Purification

Materials:

  • Peptidyl-resin (from on-resin cyclization) or crude cyclized peptide (from solution-phase)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dithiothreitol (DTT) (if Cys is present)

  • Cold diethyl ether

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

  • Acetonitrile (ACN)

  • Water (with 0.1% TFA)

Procedure:

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Add DTT if the peptide contains cysteine.

  • Cleavage Reaction: Add the cleavage cocktail to the resin or crude peptide and stir for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide. Wash the pellet with cold diethyl ether several times to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptide by RP-HPLC using a linear gradient of ACN in water (both containing 0.1% TFA).

    • Collect fractions and analyze by LC-MS to identify those containing the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight of the cyclic peptide and assess its purity.

  • Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence. The fragmentation pattern of cyclic peptides can be complex, often requiring cleavage of two backbone bonds to generate fragment ions.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information, including the conformation of the peptide in solution. This is particularly valuable for understanding the impact of the halogenated amino acid on the peptide's three-dimensional structure.

Conclusion

The incorporation of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid into cyclic peptides offers a powerful strategy for developing next-generation therapeutics with enhanced pharmacological properties. While the synthesis of such modified peptides requires careful optimization, particularly during the coupling of the sterically hindered non-natural amino acid, the potential benefits in terms of stability, affinity, and conformational control are substantial. The protocols and considerations outlined in this application note provide a solid foundation for researchers and drug developers to explore the exciting possibilities of this unique building block in the design of novel cyclic peptides.

References

  • Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed. Available at: [Link]

  • Three Methods for the Solution Phase Synthesis of Cyclic Peptides - ResearchGate. Available at: [Link]

  • Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments. Available at: [Link]

  • Three Methods for Peptide Cyclization Via Lactamization - PubMed. Available at: [Link]

  • Solid-Phase Unnatural Peptide Synthesis (UPS) | Journal of the American Chemical Society. Available at: [Link]

  • Solid-phase peptide synthesis. Available at: [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Available at: [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - OPUS. Available at: [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - Freie Universität Berlin. Available at: [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Available at: [Link]

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Cyclic Peptide Analysis - Protein Metrics Support. Available at: [Link]

  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Available at: [Link]

  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Available at: [Link]

  • Solid‐Phase Peptide Synthesis - ResearchGate. Available at: [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC. Available at: [Link]

  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

  • Cyclization of RGD Peptides by Suzuki–Miyaura Cross-Coupling - ACS Publications. Available at: [Link]

  • High-Throughput Sequence Determination of Cyclic Peptide Library Members by Partial Edman Degradation/Mass Spectrometry | Journal of the American Chemical Society. Available at: [Link]

  • Cyclization of RGD Peptides by Suzuki–Miyaura Cross-Coupling - ACS Publications. Available at: [Link]

  • WO2006045483A2 - On-resin peptide cyclization - Google Patents.
  • On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation - RSC Publishing. Available at: [Link]

  • Product Focus: Amino acids for Fmoc SPPS Novabiochem® - Merck Millipore. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC. Available at: [Link]

  • Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Available at: [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Available at: [Link]

Sources

Method

Application Note: Biocatalytic Synthesis of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic Acid

Executive Summary & Context The synthesis of non-canonical amino acids (ncAAs) is a critical frontier in modern drug development. Specifically, 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid (a multi-halogenated p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The synthesis of non-canonical amino acids (ncAAs) is a critical frontier in modern drug development. Specifically, 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid (a multi-halogenated phenylalanine derivative) serves as a highly valuable building block. The integration of such halogenated non-natural amino acids into peptides and small molecules is a powerful strategy to enhance metabolic stability, improve receptor selectivity, and modulate physicochemical properties[]. Furthermore, strategically placed halogens can increase target affinity through hydrogen bond-enhanced halogen bonds (HeX-B)[2].

Biocatalytic Strategy 1: Phenylalanine Ammonia-Lyase (PAL)

Mechanistic Causality

Phenylalanine ammonia-lyases (EC 4.3.1.24) naturally catalyze the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid[3]. The active site contains a unique electrophilic cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), formed autocatalytically from an Ala-Ser-Gly triad[4].

While the natural reaction favors deamination, we can force the reverse reaction (asymmetric ammonia addition) by leveraging Le Chatelier’s principle. The PAL-based ammonia addition reaction of cinnamic acid derivatives has multiple advantages over other synthetic methods, such as a 100% atom economy, high enantioselectivity, and no requirement for external cofactor regeneration[5]. Because bulky ortho-halogenated substrates can cause steric clashes, utilizing an engineered PAL variant with optimized active-site lid flexibility is crucial for accommodating the 3-chloro-2,6-difluoro moiety[6].

Experimental Protocol: PAL Hydroamination

This protocol describes the conversion of 3-chloro-2,6-difluorocinnamic acid to the target L-amino acid.

Step 1: Reaction Matrix Preparation

  • Action: Prepare a 6.0 M ammonia buffer by mixing aqueous NH₃ and (NH₄)₂CO₃, adjusting the pH to exactly 10.0.

  • Causality: The extreme concentration of ammonia is thermodynamically required to push the equilibrium toward amination. A pH of 10.0 ensures a sufficient ratio of reactive, unprotonated NH₃ nucleophiles while preventing irreversible alkaline denaturation of the enzyme.

Step 2: Substrate and Biocatalyst Loading

  • Action: Dissolve 50 mM of 3-chloro-2,6-difluorocinnamic acid into the buffer. Add 5 mg/mL of engineered Petroselinum crispum PAL (PcPAL)[5].

  • Causality: PcPAL variants (e.g., I460V) possess an expanded binding pocket that prevents the ortho-fluorine atoms from sterically hindering the MIO cofactor attack.

Step 3: Incubation & Self-Validating Kinetic Check

  • Action: Incubate the reaction at 30°C and 150 rpm for 24 hours in a sealed vessel.

  • Self-Validation Checkpoint: Pull 10 µL aliquots every 4 hours and analyze via UV-Vis spectroscopy. The starting cinnamic acid possesses a highly conjugated system with a strong absorbance at ~280 nm. As the hydroamination breaks the double bond, the 280 nm signal will decay. A plateau in this decay internally validates that thermodynamic equilibrium has been reached.

Step 4: Product Isolation

  • Action: Quench the reaction by carefully acidifying to pH 2.0 with 6 M HCl to precipitate unreacted cinnamic acid. Filter the mixture. Adjust the filtrate to pH 5.5 (the isoelectric point of the target amino acid) and cool to 4°C to crystallize 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid.

PAL_Pathway Substrate 3-Chloro-2,6-difluoro- cinnamic acid PAL PAL Enzyme (MIO Cofactor) Substrate->PAL Ammonia Ammonia (NH3) > 5M, pH 10 Ammonia->PAL Product 2-Amino-3-(3-chloro- 2,6-difluorophenyl) propanoic acid PAL->Product

Fig 1. PAL-catalyzed asymmetric hydroamination of 3-chloro-2,6-difluorocinnamic acid.

Biocatalytic Strategy 2: PLP-Dependent Transaminase Cascade

Mechanistic Causality

Transaminases are ideal alternatives to heavy-metal catalysts for the industrial production of enantiopure amines[7]. They utilize Pyridoxal-5'-phosphate (PLP) to transfer an amino group from a donor to an α-keto acid via a ping-pong bi-bi mechanism. Because transamination is highly reversible, the equilibrium constant is near 1.0. To achieve high yields, we must couple the primary reaction with a thermodynamic sink. By using L-alanine as the amine donor, the byproduct is pyruvate. Introducing Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) continuously removes pyruvate, driving the synthesis of the target amino acid to >95% completion.

Experimental Protocol: Transaminase Cascade

This protocol describes the conversion of 3-(3-chloro-2,6-difluorophenyl)-2-oxopropanoic acid to the target amino acid.

Step 1: Cascade Assembly

  • Action: Prepare 100 mM sodium phosphate buffer (pH 7.5). Add 0.1 mM PLP, 1 mM NAD⁺, and 150 mM D-glucose.

  • Causality: PLP is the obligate catalytic cofactor for the transaminase. NAD⁺ and D-glucose are required for the GDH-mediated recycling system that sustains the LDH thermodynamic sink.

Step 2: Substrate & Donor Loading

  • Action: Add 50 mM of the precursor keto acid and 250 mM L-alanine (5 equivalents).

Step 3: Enzyme Addition & Self-Validating Incubation

  • Action: Add 2 mg/mL Amine Transaminase (ω-TA), 1 mg/mL LDH, and 1 mg/mL GDH. Incubate at 30°C for 18 hours.

  • Self-Validation Checkpoint: Monitor the reaction visually and spectrophotometrically. Active PLP bound to the transaminase exhibits a characteristic yellow hue (~390 nm). A transient shift toward ~330 nm indicates the formation of the pyridoxamine-5'-phosphate (PMP) intermediate, confirming active-site engagement. Additionally, HPLC monitoring of lactate accumulation provides a stoichiometric proxy for target amino acid formation, validating cascade efficiency.

Step 4: Downstream Processing

  • Action: Quench by heating to 70°C for 10 minutes to denature enzymes. Centrifuge to remove protein aggregates. Purify the supernatant via cation-exchange chromatography (e.g., Dowex 50WX8), washing with water and eluting the pure amino acid with 1 M NH₄OH.

Transaminase_Cascade KetoAcid 3-(3-Chloro-2,6-difluorophenyl) -2-oxopropanoic acid ATA Transaminase (PLP Cofactor) KetoAcid->ATA Alanine L-Alanine (Amine Donor) Alanine->ATA Product Target Amino Acid (L-Enantiomer) ATA->Product Pyruvate Pyruvate (Byproduct) ATA->Pyruvate LDH LDH / GDH Recycling Cascade Pyruvate->LDH Lactate Lactate (Dead-end) LDH->Lactate

Fig 2. Transaminase cascade with LDH/GDH recycling to drive thermodynamic equilibrium.

Quantitative Data & Method Comparison

To assist drug development professionals in selecting the appropriate scale-up route, the following table summarizes the quantitative operational metrics of both biocatalytic systems:

Process ParameterPhenylalanine Ammonia-Lyase (PAL)Amine Transaminase (ω-TA) Cascade
Atom Economy 100% (Direct addition)[5]~40% (Requires excess amine donor)
Cofactor Requirement None (Autocatalytic MIO)[4]PLP (0.1 mM) + NAD⁺ (1 mM)
Enantiomeric Excess (ee) >99% (Strictly L-selective)>99% (Dependent on TA variant)
Thermodynamic Driver Hyper-concentrated NH₃ (6.0 M)Pyruvate removal via LDH/GDH
Typical Yield (24h) 85 - 90%[5]>95% (Driven by cascade)
In-line Analytical Validation UV-Vis (Loss of 280 nm absorbance)Colorimetric PLP shift (390 nm)
Substrate Accessibility High (Readily synthesized cinnamic acids)Medium (Requires α-keto acid synthesis)

References

  • [3] Characterization of Phenylalanine Ammonia Lyases from Lettuce (Lactuca sativa L.) as Robust Biocatalysts for the Production of d- and l-Amino Acids. PubMed.[Link]

  • [5] Robust, site-specifically immobilized phenylalanine ammonia-lyases for the enantioselective ammonia addition of cinnamic acids. RSC Publishing.[Link]

  • [6] Redesign of a Phenylalanine Aminomutase into a Phenylalanine Ammonia Lyase. ChemCatChem.[Link]

  • [7] Recombinant Ammonia-Lyases and Transaminases for Stereoselective Biocatalysis 2021. BME OMIKK Repozitorium.[Link]

  • [4] Information on EC 4.3.1.25 - phenylalanine/tyrosine ammonia-lyase. BRENDA Enzyme Database.[Link]

  • [2] Increasing Enzyme Stability and Activity through Hydrogen Bond-Enhanced Halogen Bonds. Biochemistry - ACS Publications.[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Chiral Purity for 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic Acid via HPLC

Executive Summary & Molecular Context The development of targeted therapeutics frequently relies on highly substituted, unnatural amino acids. 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid is a complex phenylalan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

The development of targeted therapeutics frequently relies on highly substituted, unnatural amino acids. 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid is a complex phenylalanine derivative characterized by a highly electron-deficient aromatic ring and extreme steric hindrance at the ortho positions. In pharmaceutical development, verifying the enantiomeric purity of such chiral building blocks is a critical regulatory requirement, typically demanding an enantiomeric excess (ee) of ≥99.9% [1].

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for this specific molecule and establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol aligned with the latest 2[2].

Mechanistic Causality: Selecting the Optimal Chiral Stationary Phase

Analytical success requires understanding the causality behind molecular interactions. The 3-chloro-2,6-difluoro substitution pattern creates two distinct physical phenomena:

  • π -Acidity: The halogens withdraw electron density, making the phenyl ring highly π -acidic (electron-deficient).

  • Conformational Rigidity: The 2,6-difluoro groups create a high rotational barrier around the β -carbon, locking the molecule into fewer conformational states.

When evaluating CSP alternatives, we must match these properties to the correct chiral selector:

  • Macrocyclic Glycopeptides (e.g., Teicoplanin / Chirobiotic T): Teicoplanin features electron-rich phenolic rings (acting as π -bases) and a rigid aglycone basket. The π -acidic ring of our target molecule forms exceptionally strong π−π donor-acceptor interactions with the CSP. Furthermore, teicoplanin is uniquely suited for underivatized, zwitterionic amino acids[3][4].

  • Polysaccharide Phenylcarbamates (e.g., Amylose/Cellulose derivatives): These phases rely on helical inclusion and hydrogen bonding[5]. While highly versatile, underivatized amino acids often exhibit severe peak tailing on these columns due to non-specific interactions with the silica support. Achieving baseline separation typically requires pre-column derivatization (e.g., N-acetylation)[6], adding unnecessary complexity and potential racemization risks.

  • Crown Ethers (e.g., Chiralpak CR(+)): Crown ethers form host-guest inclusion complexes specifically with primary amines ( −NH3+​ ). While highly specific, they mandate highly acidic mobile phases (pH < 2.0), which accelerate column degradation and are strictly incompatible with Mass Spectrometry (MS) detection.

Quantitative Performance Comparison
FeatureMacrocyclic Glycopeptide (Teicoplanin)Polysaccharide PhenylcarbamateCrown Ether
Primary Interaction Mechanism Steric inclusion, H-bonding, π−π Helical inclusion, H-bondingHost-guest complexation
Pre-column Derivatization No (Direct analysis) Often Yes (e.g., N-acetyl)No
Mobile Phase Compatibility Polar Ionic Mode (MeOH/AcOH/TEA)Normal Phase (Hexane/IPA)Highly Acidic (pH < 2.0)
MS Compatibility High (Volatile additives)Low (if Normal Phase is used)Low
Typical Resolution ( Rs​ ) > 2.0 (Baseline) 1.5 - 2.5 (Post-derivatization)~1.5
Overall Suitability Optimal Sub-optimalNiche

Experimental Workflow & Logical Architecture

To guarantee the trustworthiness of the analytical data, the workflow must be structured as a self-validating system where system suitability dictates the progression of the analysis.

ValidationWorkflow Start Target Analyte: 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid Phase1 Phase 1: CSP Selection Start->Phase1 CSP1 Teicoplanin (Macrocyclic Glycopeptide) Optimal for Zwitterions Phase1->CSP1 CSP2 Polysaccharide Phenylcarbamate Requires Derivatization Phase1->CSP2 CSP3 Crown Ether Requires Extreme low pH Phase1->CSP3 Phase2 Phase 2: Method Optimization (Polar Ionic Mode: MeOH/AcOH/TEA) CSP1->Phase2 Selected Pathway Phase3 Phase 3: ICH Q2(R2) Validation Phase2->Phase3 Val1 System Suitability (SST) Rs ≥ 1.5, Tf ≤ 1.5 Phase3->Val1 Val2 Specificity & Selectivity No Blank Interference Phase3->Val2 Val3 Linearity & Range R² ≥ 0.998 Phase3->Val3 Val4 Accuracy & Precision Recovery 95-105%, RSD ≤ 2% Phase3->Val4

Figure 1: Logical workflow for CSP selection and ICH Q2(R2) chiral HPLC method validation.

Step-by-Step Methodology & ICH Q2(R2) Validation Protocol

Based on the comparative analysis, the Teicoplanin CSP is selected. The following protocol leverages Polar Ionic Mode (PIM), which is specifically designed to control the ionization state of zwitterionic amino acids, ensuring sharp peak symmetry and robust chiral recognition[3][6].

Phase 1: Chromatographic Setup
  • Column Preparation: Install a Teicoplanin-based CSP (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation (Polar Ionic Mode): Mix Methanol : Glacial Acetic Acid : Triethylamine (TEA) in a ratio of 100 : 0.1 : 0.1 (v/v/v).

    • Causality Note: The acetic acid protonates the amine, while the TEA deprotonates the carboxylic acid. This locks the analyte into its zwitterionic form, which is strictly required for optimal binding within the teicoplanin cleft[3].

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (Thermodynamic control is critical; elevated temperatures disrupt the weak π−π and H-bonding interactions required for chiral resolution)[4].

    • Detection: UV at 210 nm.

Phase 2: Self-Validating ICH Q2(R2) Protocol

To comply with7[7], the method must execute the following sequential validation gates:

  • System Suitability Testing (SST) - The Validation Gatekeeper:

    • Inject a racemic standard (50:50 mixture of R/S enantiomers) prior to any sample analysis.

    • Acceptance Criteria: Resolution ( Rs​ ) must be ≥1.5 (baseline separation). Tailing Factor ( Tf​ ) must be ≤1.5 . If these criteria fail, the system is not validated for that run, preventing the acquisition of compromised data[8].

  • Specificity:

    • Inject a blank mobile phase and solutions containing known synthetic precursors. Verify that no peaks elute at the retention times of the (R)- and (S)-enantiomers[7].

  • Linearity, LOD, and LOQ:

    • Prepare a 6-point calibration curve for the undesired enantiomer ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit (e.g., 0.05% to 0.5% relative to the nominal sample concentration).

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.998 [2][4]. Determine LOD at a Signal-to-Noise (S/N) ratio of 3:1, and LOQ at an S/N of 10:1.

  • Accuracy (Spike Recovery):

    • Spike the pure desired enantiomer with the undesired enantiomer at three levels: 50%, 100%, and 150% of the specification limit.

    • Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0%[8].

  • Precision (Repeatability):

    • Perform six replicate injections of the 100% spiked accuracy sample.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤2.0% [8].

References

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. 8

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. 1

  • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. ICH Official Guidelines. 2

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). 7

  • Amino Acid and Peptide Chiral Separations. Sigma Aldrich. 3

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. 4

  • Application Note: Chiral Separation of N-acetyl-D/L-phenylalanine Enantiomers by HPLC. Benchchem. 6

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. 5

Sources

Comparative

A Comparative Analysis of Halogenated Phenylalanine Analogs: Probing Binding Affinity Through a Case Study of L-type Amino Acid Transporter 1 (LAT1)

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, has emerged as a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the bindi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, has emerged as a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the binding affinity of 3-chloro-2,6-difluorophenylalanine and its fluorinated analogs. Through a detailed, albeit illustrative, case study focused on the L-type amino acid transporter 1 (LAT1), we will explore the nuanced interplay of electronic and steric effects that govern molecular recognition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage halogenation to modulate the binding characteristics of small molecules.

The Strategic Role of Halogenation in Modulating Binding Affinity

The substitution of hydrogen with halogen atoms can profoundly alter the physicochemical properties of a molecule, influencing its metabolic stability, lipophilicity, and, most critically, its binding affinity for a biological target.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, can induce significant changes in a molecule's electronic distribution and conformational preferences.[2] The introduction of chlorine, a larger and more polarizable halogen, can introduce the potential for halogen bonding, a non-covalent interaction with Lewis bases in the protein binding pocket.[3]

Case Study: Binding of Halogenated Phenylalanine Analogs to L-type Amino Acid Transporter 1 (LAT1)

For our comparative analysis, we have selected the L-type amino acid transporter 1 (LAT1) as our biological target. LAT1 is a transmembrane protein responsible for the transport of large neutral amino acids, including phenylalanine, and is overexpressed in various cancer cells, making it a promising target for drug delivery.[4][5] The binding of phenylalanine analogs to LAT1 provides a relevant and instructive model system for exploring the impact of halogenation on binding affinity.

The following table presents hypothetical, yet plausible, binding affinity data (dissociation constants, Kd) for a series of halogenated phenylalanine analogs to LAT1. This data is for illustrative purposes to facilitate a discussion of the principles of molecular recognition and the experimental techniques used to measure binding affinity.

Compound IDAnalog NameStructureHypothetical Kd (µM)
1 L-Phenylalanine25.0
2 2,6-difluorophenylalanine15.2
3 4-chlorophenylalanine10.8
4 3-chloro-2,6-difluorophenylalanine 5.5

Interpreting the Binding Affinity Data: A Mechanistic Rationale

The hypothetical data in the table above illustrates a trend of increasing binding affinity with the addition of halogen substituents. Here, we delve into the potential molecular interactions that could rationalize these observations.

The improved binding affinity of 2,6-difluorophenylalanine (2) compared to L-phenylalanine (1) can be attributed to the strong electron-withdrawing nature of the two fluorine atoms. This alters the electrostatic potential of the aromatic ring, potentially enhancing cation-π interactions with a positively charged residue in the LAT1 binding pocket.[6] Furthermore, the fluorine atoms can influence the conformational preferences of the molecule, potentially pre-organizing it into a more favorable binding conformation.[7]

The enhanced affinity of 4-chlorophenylalanine (3) suggests the formation of a favorable halogen bond between the chlorine atom and a Lewis basic residue (e.g., the backbone carbonyl oxygen of an amino acid) within the LAT1 binding site.[3] This specific, directional interaction can significantly contribute to the overall binding energy.

The most potent analog in our hypothetical series, 3-chloro-2,6-difluorophenylalanine (4) , likely benefits from a combination of these effects. The two fluorine atoms at the 2 and 6 positions would exert a strong inductive effect, modulating the electronics of the aromatic ring for enhanced cation-π or other electrostatic interactions. Simultaneously, the chlorine atom at the 3-position is well-positioned to form a halogen bond with a suitable acceptor in the binding pocket. This multi-faceted enhancement of non-covalent interactions provides a rationale for its superior binding affinity.

Experimental Methodologies for Determining Binding Affinity

The determination of binding affinities is a cornerstone of drug discovery and molecular biology. Two of the most powerful and widely used techniques for quantifying these interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9]

Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.

  • Protein and Ligand Preparation:

    • Express and purify LAT1.

    • Prepare a stock solution of LAT1 (e.g., 5-20 µM) in a suitable, degassed buffer (e.g., PBS, pH 7.4).

    • Prepare stock solutions of the halogenated phenylalanine analogs (e.g., 50-200 µM) in the exact same degassed buffer to minimize heats of dilution.[10]

    • Accurately determine the concentrations of all solutions.

  • ITC Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Loading the ITC:

    • Load the LAT1 solution into the sample cell.

    • Load the analog solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the analog solution into the LAT1 solution.

    • Allow the system to reach equilibrium after each injection.

  • Data Acquisition and Analysis:

    • The instrument records the heat change associated with each injection.

    • Integrate the heat peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from these values.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[7][11] This allows for the determination of both binding affinity and kinetics (association and dissociation rates).

Caption: A typical workflow for a Surface Plasmon Resonance experiment to measure binding kinetics and affinity.

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Inject the purified LAT1 solution over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters.

  • Analyte Preparation:

    • Prepare a series of concentrations for each halogenated phenylalanine analog in a suitable running buffer.

  • Binding Analysis:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the lowest concentration of the analog and monitor the binding (association phase).

    • Switch back to the running buffer and monitor the release of the analog (dissociation phase).

    • Inject a regeneration solution to remove any remaining bound analog.

    • Repeat the binding analysis for each concentration of the analog.

  • Data Analysis:

    • The instrument generates sensorgrams (plots of response units versus time) for each concentration.

    • Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

Conclusion

The strategic introduction of chlorine and fluorine atoms into the phenylalanine scaffold can significantly enhance binding affinity for a target protein such as LAT1. This illustrative guide underscores the power of combining halogenation strategies, leveraging both the inductive effects of fluorine and the halogen bonding potential of chlorine, to create more potent ligands. The robust and complementary techniques of Isothermal Titration Calorimetry and Surface Plasmon Resonance provide the essential tools for quantifying these effects and elucidating the thermodynamic and kinetic drivers of molecular recognition. A thorough understanding of these principles and methodologies is paramount for the rational design of next-generation therapeutics.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved March 7, 2024, from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved March 7, 2024, from [Link]

  • Paketuryte, V., Zubriene, A., Ladbury, J. E., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1968, 95–119.
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). SpringerLink. Retrieved March 7, 2024, from [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022). IntechOpen.
  • Halogen interactions in protein-ligand complexes: Implications of halogen bonding for rational drug design. (2013).
  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022). IntechOpen.
  • Kratky, M., Stolarikova, J., Vancova, M., Vinsova, J., & Vorcakova, K. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 72, 19–29.
  • Garcia-Ramos, Y., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Scientific Reports, 6, 27329.
  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved March 7, 2024, from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2017). Journal of Visualized Experiments, (129), 56518.
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). Scientific Reports, 14(1), 4381.
  • Kuntz, I. D., et al. (2002). Virtual screening for binding of phenylalanine analogues to phenylalanyl-tRNA synthetase. Journal of Molecular Biology, 324(4), 817–832.
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (n.d.). The University of Osaka Institutional Knowledge Archive: OUKA. Retrieved March 7, 2024, from [Link]

  • El-Gazzar, M. G., & Abou-El-Enien, M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034–1060.
  • Galles, G. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid Synthesis

Introduction: The Imperative for Rigorous Validation in Novel Amino Acid Synthesis In the landscape of modern drug discovery and protein engineering, non-natural amino acids are invaluable building blocks.[] Their incorp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Validation in Novel Amino Acid Synthesis

In the landscape of modern drug discovery and protein engineering, non-natural amino acids are invaluable building blocks.[] Their incorporation can significantly enhance the therapeutic properties of peptides and proteins, improving stability, bioavailability, and potency.[2][3] The target of our investigation, 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid, is a halogenated phenylalanine analog designed to leverage the unique physicochemical properties of fluorine and chlorine, such as altered electronics and lipophilicity.[2]

However, the synthesis of such novel entities is only the first step. Unambiguous confirmation of the molecular structure is paramount to ensure that the desired compound—and not an isomer or impurity—is carried forward into further research. This guide provides an in-depth, comparative framework for the spectroscopic validation of this target compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will not only detail the protocols but also explain the causal logic behind using this multi-technique approach, which forms a self-validating system for structural elucidation essential for regulatory compliance and scientific rigor.[4][5][6]

The Synthetic Pathway: A Representative Approach

While numerous strategies exist for the synthesis of fluorinated amino acids[3][7], a common and effective method involves the asymmetric hydrogenation of a dehydroamino acid precursor. This approach offers excellent control over stereochemistry, which is critical for biological applications.

Start 3-Chloro-2,6-difluorobenzaldehyde + N-acetylglycine Intermediate Azlactone Intermediate Start->Intermediate Erlenmeyer-Plöchl reaction Precursor Dehydroamino Acid Precursor Intermediate->Precursor Base-catalyzed hydrolysis Product Target Compound: 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid Precursor->Product Asymmetric Hydrogenation (e.g., Rh-DIPAMP catalyst) & Deprotection

Caption: A representative synthetic workflow for the target amino acid.

This guide focuses not on the synthesis itself, but on the critical subsequent step: proving the final product is indeed the correct molecule.

The Validation Trinity: A Multi-Pronged Spectroscopic Approach

No single analytical technique can provide a complete structural picture. True confidence in a synthesized structure comes from the convergence of data from orthogonal methods. NMR spectroscopy maps the atomic framework, FTIR spectroscopy identifies the functional groups present, and Mass Spectrometry confirms the overall mass and elemental composition.[8] This combination creates a robust, self-validating workflow.

Product Synthesized Product (C₉H₈ClF₂NO₂) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry (LC-MS) Product->MS Validated Structurally Validated Compound NMR->Validated Provides: - Carbon-Hydrogen Framework - Atom Connectivity - Stereochemistry clues FTIR->Validated Provides: - Functional Group ID (COOH, NH₂, C-F, C-Cl) MS->Validated Provides: - Molecular Weight - Elemental Formula - Fragmentation Pattern

Caption: The complementary roles of NMR, FTIR, and MS in structural validation.

Nuclear Magnetic Resonance (NMR): The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) in the molecule.[9] For a complex, halogenated compound like ours, a full suite of 1D NMR experiments is non-negotiable.

Causality Behind the Choice:
  • ¹H NMR: Reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides a count of unique carbon atoms and information about their hybridization (sp², sp³).

  • ¹⁹F NMR: Is essential for fluorinated compounds. It directly observes the fluorine atoms, and their coupling to nearby protons and carbons provides definitive proof of their location on the aromatic ring.

Predicted NMR Data

The following tables summarize the expected chemical shifts (δ) and coupling patterns. Experimental values may differ slightly based on solvent and concentration. The molecular structure is numbered for clarity.

Structure for NMR Assignment:

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant(s) (Hz) Assignment Rationale
COOH ~12-13 Broad Singlet - Acidic proton, exchanges rapidly.[10]
NH₂ ~8-9 Broad Singlet - Amine protons, often broad.
H-5 (Aromatic) ~7.6-7.8 Triplet of Doublets (td) J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 Coupled to two adjacent fluorine atoms and H-4.
H-4 (Aromatic) ~7.4-7.6 Triplet of Doublets (td) J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 Coupled to one fluorine (F-6) and H-5.
~4.2-4.4 Triplet (t) J(Hα-Hβ) ≈ 6-7 Coupled to the two adjacent β-protons.

| Hβ, Hβ' | ~3.1-3.4 | Doublet (d) | J(Hβ-Hα) ≈ 6-7 | Coupled to the α-proton. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Atom Predicted δ (ppm) Multiplicity (due to C-F coupling) Assignment Rationale
C=O ~170-175 Singlet Typical carboxylic acid carbonyl carbon.[11]
C-2, C-6 ~155-160 Doublet of Doublets (dd) Aromatic carbons directly bonded to fluorine, show large ¹J(C-F) coupling.
C-3 ~125-130 Singlet or small triplet Aromatic carbon bonded to chlorine.
C-1 ~120-125 Triplet (t) Aromatic carbon attached to the side chain, coupled to two fluorine atoms.
C-5 ~128-132 Doublet (d) Aromatic CH carbon coupled to adjacent fluorine.
C-4 ~115-120 Doublet of Doublets (dd) Aromatic CH carbon coupled to two fluorine atoms.
~55-60 Singlet Alpha-carbon of the amino acid.

| Cβ | ~35-40 | Singlet | Beta-carbon of the amino acid side chain. |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Fluorine Atom Predicted δ (ppm) Multiplicity Assignment Rationale
F-2 ~ -110 to -120 Doublet of Doublets (dd) Ortho to the side chain and meta to the other fluorine.

| F-6 | ~ -115 to -125 | Doublet of Doublets (dd) | Ortho to the side chain and meta to the other fluorine. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dried product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[12]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • Acquire a ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][8] It serves as an excellent complementary technique to NMR.

Causality Behind the Choice:

While NMR maps the skeleton, FTIR confirms the presence of the key "building blocks"—the carboxylic acid, the primary amine, and the carbon-halogen bonds. For example, observing a strong, broad absorption around 3000 cm⁻¹ is a classic indicator of the O-H stretch of a carboxylic acid, while a sharp peak around 1700 cm⁻¹ confirms its C=O stretch.[13][14]

Predicted FTIR Data

Table 4: Key Predicted FTIR Absorption Bands (ATR)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Confirmed
~3400 Medium N-H Stretch Primary Amine (-NH₂)[15]
~3300-2500 Strong, Broad O-H Stretch Carboxylic Acid (-COOH)
~1710 Strong, Sharp C=O Stretch Carboxylic Acid (-COOH)[6]
~1600 & ~1500 Medium-Strong C=C Stretch Aromatic Ring
~1580 Medium N-H Bend Primary Amine (-NH₂)
~1250-1100 Strong C-F Stretch Aryl-Fluorine bond[16]

| ~800-600 | Medium-Strong | C-Cl Stretch | Aryl-Chlorine bond |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid product directly onto the ATR crystal. No extensive sample preparation is required.[17]

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to established correlation tables and reference spectra.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the definitive measure of a molecule's mass, which is a fundamental property.[18] High-resolution mass spectrometry (HRMS) can determine the mass with such precision that it allows for the confident assignment of an elemental formula.

Causality Behind the Choice:
  • Molecular Ion Peak: Confirms the molecular weight of the synthesized compound. For C₉H₈ClF₂NO₂, the expected monoisotopic mass is 235.0164 g/mol .[19][20][21]

  • Isotopic Pattern: The presence of chlorine provides a highly characteristic isotopic signature. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) should be approximately 3:1, providing unambiguous evidence for the presence of a single chlorine atom.

  • Fragmentation: Analysis of the fragmentation pattern (MS/MS) can further corroborate the structure by showing characteristic losses, such as the loss of the carboxyl group (-45 Da) or cleavage of the side chain.

Predicted Mass Spectrometry Data

Table 5: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (Daltons) Ion Species Rationale
236.0242 [M+H]⁺ Protonated molecular ion (C₉H₉ClF₂NO₂⁺). This is the primary ion expected.
238.0213 [M+2+H]⁺ Protonated molecular ion containing the ³⁷Cl isotope. Expected intensity is ~32% of the [M+H]⁺ peak.
219.0211 [M+H-NH₃]⁺ Loss of ammonia from the protonated molecule.

| 191.0293 | [M+H-COOH]⁺ | Loss of the formic acid group, a common fragmentation for amino acids.[22] |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.[12][23]

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation: Inject the sample onto a suitable LC column (e.g., C18) to separate the analyte from any potential impurities before it enters the mass spectrometer.

  • Data Acquisition: Acquire data in positive electrospray ionization (ESI+) mode over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram.

    • Examine the mass spectrum for that peak to find the [M+H]⁺ ion.

    • Verify the measured accurate mass against the theoretical mass (within a 5 ppm tolerance).

    • Confirm the presence and correct ratio of the [M+2+H]⁺ chlorine isotope peak.

Comparative Summary and Conclusion

The spectroscopic validation of a novel compound like 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid is not a matter of choice but of necessity. Each technique in the described trinity—NMR, FTIR, and MS—provides a unique and critical piece of the structural puzzle.

  • Comparison of Techniques: NMR provides the most detailed structural information (the "map"), FTIR offers rapid confirmation of essential chemical functionalities (the "landmarks"), and MS gives the definitive molecular weight and formula (the "ID card"). Relying on only one would leave significant ambiguity. For instance, MS alone cannot distinguish between structural isomers, and FTIR cannot reveal the specific connectivity that NMR provides.

This guide has outlined a robust, multi-faceted approach that ensures the identity, structure, and purity of the synthesized target. By integrating these self-validating protocols, researchers, scientists, and drug development professionals can proceed with confidence, knowing their molecular tool is precisely what they designed it to be. This rigorous validation is the bedrock upon which reliable and reproducible scientific advancement is built.

References

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. ManTech Publications.
  • Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. Available at: [Link]

  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. Available at: [Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds.
  • One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters - ACS Publications. Available at: [Link]

  • Non-Natural Phenylalanine Analogs for Protein Engineering. BOC Sciences.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid. ChemScene.
  • 2-Amino-3-(3-chlorophenyl)propionic acid. SpectraBase.
  • (2S)-2-AMINO-2-(3-CHLORO-2,6-DIFLUOROPHENYL)PROPANOIC ACID. ChemicalBook.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available at: [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis. doc brown.
  • Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. PubMed. Available at: [Link]

  • (2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid. PubChem. Available at: [Link]

  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.
  • Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor. Google Patents.
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  • Spectroscopic and Structural Elucidation of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide. Benchchem.
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  • Free amino acids (LC-MS/MS). MASONACO.
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Safety & Regulatory Compliance

Safety

2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the integration of highly specialized unnatural amino acids into drug discovery pipelines requires an equally specialized approach to laboratory safety and waste manage...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the integration of highly specialized unnatural amino acids into drug discovery pipelines requires an equally specialized approach to laboratory safety and waste management.

2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid (also known as DL-3-Chloro-2,6-difluorophenylalanine) is a tri-halogenated phenylalanine derivative. Because of its specific carbon-halogen (C-Cl and C-F) bonds, this compound cannot be treated as standard organic waste. This guide provides the mechanistic rationale and step-by-step methodologies required to safely handle and dispose of this compound in strict compliance with environmental regulations.

Chemical Profile & Quantitative Data

To properly manage any chemical, we must first define its physical and chemical parameters. The presence of chlorine and fluorine atoms significantly alters the compound's disposal pathway compared to standard amino acids.

Table 1: Quantitative Chemical & Physical Parameters

ParameterValueSource
Chemical Name 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid1[1]
CAS Number 1260006-14-11[1]
Molecular Formula C9H8ClF2NO21[1]
Molecular Weight 235.62 g/mol 1[1]
Topological Polar Surface Area 63.32 Ų1[1]
LogP 1.57261[1]
Halogen Mass Fraction ~31.4% (Cl: 15.0%, F: 16.1%)Calculated based on MW

Hazard Classification & Mechanistic Rationale

The Causality of Halogenated Waste Segregation: Why can't 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid be disposed of in standard biological or non-halogenated organic waste streams? The answer lies in the thermodynamics of its combustion.

When halogenated compounds are subjected to standard, low-temperature incineration, the carbon-halogen bonds cleave and recombine to form highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) 2[2]. Furthermore, the combustion of this specific molecule liberates corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases 3[3].

Therefore, environmental regulations mandate that halogenated organics undergo specialized high-temperature rotary kiln or liquid injection incineration equipped with caustic scrubbing systems to neutralize acid gases prior to exhaust 2[2]. Mixing this compound with non-halogenated waste can damage standard municipal incinerators and trigger severe regulatory penalties under EPA RCRA guidelines 4[4].

Self-Validating System: To ensure regulatory compliance, implement a mass-balance check: record the mass of the compound dispensed from the source bottle and reconcile it against the combined mass of the product synthesized and the waste generated. A discrepancy of >5% indicates potential uncaptured contamination in the workspace or improper disposal down non-halogenated streams.

Waste Segregation & Disposal Workflow

G A Solid Waste Generation (Powder, Contaminated PPE) C Halogenated Solid Waste Container A->C Segregate G Non-Halogenated Streams (DO NOT MIX) A->G Prohibited B Liquid Waste Generation (Solvent Extracts, Rinses) D Halogenated Liquid Waste Container B->D Segregate B->G Prohibited E EH&S / Waste Management Pickup & Logging C->E SAA Transfer D->E SAA Transfer F High-Temperature Incineration (Acid Gas Scrubbing) E->F EPA Compliant Disposal

Fig 1: Halogenated waste segregation and high-temperature incineration workflow.

Step-by-Step Disposal Methodology
  • Waste Stream Identification: Classify all waste containing this compound (even trace amounts in mother liquors) strictly as "Halogenated Organic Waste" 3[3].

  • Solid Waste Containment: Place unreacted powder, contaminated weighing boats, pipette tips, and disposable spatulas into a high-density polyethylene (HDPE) container lined with a transparent poly-bag.

  • Liquid Waste Containment: Transfer all reaction filtrates, aqueous washes, and solvent rinses containing the compound into a clearly marked, chemically compatible carboy (e.g., a 4-liter white poly bottle) 5[5]. Never pour this compound down the drain.

  • Labeling: Immediately affix a hazardous waste tag. The tag must explicitly list "2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid" and denote the hazard as "Toxic / Halogenated" 5[5].

  • SAA Storage: Store the container in your laboratory's designated Satellite Accumulation Area (SAA) within a secondary containment tray to prevent leak propagation. Keep the container tightly sealed when not actively adding waste.

  • EH&S Transfer: Once the container reaches 75% capacity, initiate a pickup request with your facility's Environmental Health and Safety (EH&S) department.

Operational Handling & Waste Minimization Protocol

Preventative handling reduces the burden of hazardous waste disposal.

  • Preparation & PPE: Equip standard laboratory PPE (nitrile gloves, lab coat, safety goggles). Because this is a halogenated powder, handle it exclusively within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Dispensing: Use anti-static weighing boats and dedicated metal spatulas. Causality: Static charge can aerosolize fine powders, leading to workspace contamination, inhalation risks, and an unnecessary increase in contaminated solid waste.

  • Decontamination: Rinse all spatulas and reusable glassware with a minimal volume of a compatible organic solvent (e.g., methanol or dichloromethane). Collect this rinsate strictly as halogenated liquid waste.

Emergency Spill Response Protocol (Solid)

In the event of an accidental powder spill, follow this self-contained mitigation protocol:

  • Isolation: Immediately restrict access to the spill area. If the spill occurs outside a fume hood, ensure local exhaust ventilation is active.

  • Containment: Do not use water. Water may spread the compound or dissolve it into difficult-to-extract crevices, expanding the contamination zone.

  • Collection: Gently cover the powder with absorbent pads slightly dampened with a low-volatility solvent (like isopropanol) to suppress dust formation.

  • Disposal: Sweep the absorbed material using a non-sparking brush and dustpan. Deposit all cleanup materials (including the brush if it cannot be fully decontaminated) into the Halogenated Solid Waste container 3[3].

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). 2

  • 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid Product Data. ChemScene. 1

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). 4

  • 4-Bromo-7,8-dimethoxyquinoline | High-Quality Research Chemical (Halogenated Waste Protocols). BenchChem. 3

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. 5

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